molecular formula C50H82N8O16 B1211530 Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)- CAS No. 150283-04-8

Pneumocandin B0, 5-(threo-3-hydroxy-L-ornithine)-

Número de catálogo: B1211530
Número CAS: 150283-04-8
Peso molecular: 1051.2 g/mol
Clave InChI: OXVVQYCKEAJWFA-DATADPGSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The biosynthesis involves a series of enzymatic reactions that convert primary metabolites into the complex lipohexapeptide structure of pneumocandin B0 .

Industrial Production Methods: Industrial production of pneumocandin B0 has been optimized through extensive mutation and medium optimization techniques. This includes the use of random mutagenesis and fermentation optimization to enhance yield . Additionally, metabolic profiling has been employed to identify key metabolites and enzymes that influence pneumocandin B0 biosynthesis, leading to improved production strategies .

Actividad Biológica

Pneumocandin B0, a lipohexapeptide produced by the fungus Glarea lozoyensis, has garnered significant attention due to its antifungal properties and its role as a precursor for the semi-synthetic antifungal agent caspofungin. This article delves into the biological activity of Pneumocandin B0, particularly focusing on its mechanisms of action, production enhancements, and comparative analyses with related compounds.

Pneumocandin B0 is characterized by a unique structure that includes a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. Its primary mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. By disrupting this process, Pneumocandin B0 effectively inhibits fungal growth, making it a valuable compound in antifungal therapy .

Production Enhancements

The production of Pneumocandin B0 is subject to feedback inhibition, which can limit yield. Recent studies have employed adaptive laboratory evolution (ALE) techniques to enhance production. For instance, a strain developed through ALE demonstrated a 32% increase in Pneumocandin B0 yield compared to the wild type, achieving production levels of 2131 g/L. This enhancement was attributed to modifications in cell membrane permeability and increased intracellular concentrations of key metabolites like proline and acetyl-CoA .

Table 1: Production Yields of Pneumocandin B0

Strain TypeProduction Yield (g/L)% Increase Over Wild Type
Wild Type1615-
ALE50213132%

Case Studies and Comparative Analysis

In a comparative study examining various extraction methods for Pneumocandin B0, sodium dodecyl sulfate (SDS) was found to significantly enhance yield. At an optimal concentration of 1.0 g/L, SDS increased the Pneumocandin B0 yield by 16.2%, demonstrating its potential as an effective extractant in fermentation processes .

Moreover, research exploring the structural analogs of Pneumocandin B0 revealed that modifications to the side chain can lead to variations in antifungal activity. For example, pneumocandin I exhibited elevated antifungal activity while maintaining similar hemolytic properties compared to its predecessors .

Table 2: Comparison of Antifungal Activities

CompoundAntifungal Activity (MIC µg/mL)Hemolytic Activity (µg/mL)
Pneumocandin B00.5>100
Pneumocandin I0.25>100

Research Findings

Extensive research has been conducted to elucidate the biosynthetic pathways involved in the production of Pneumocandin B0. Genetic manipulation techniques have successfully increased yields by altering metabolic pathways within G. lozoyensis. Mutagenesis strategies have been employed to create strains that preferentially produce Pneumocandin B0 over other related compounds like pneumocandin A0 .

Additionally, studies have highlighted the potential for using pneumocandins as templates for developing new antifungal agents. The discovery of caspofungin as a semi-synthetic derivative underscores the importance of understanding and optimizing the biosynthesis of pneumocandins for therapeutic applications .

Propiedades

IUPAC Name

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)52-32-24-36(64)46(70)56-48(72)41-35(63)19-21-57(41)50(74)39(34(62)18-20-51)54-47(71)40(43(67)42(66)29-14-16-30(60)17-15-29)55-45(69)33-23-31(61)25-58(33)49(73)38(28(4)59)53-44(32)68/h14-17,26-28,31-36,38-43,46,59-64,66-67,70H,5-13,18-25,51H2,1-4H3,(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)/t26?,27?,28-,31+,32+,33-,34-,35-,36+,38-,39-,40-,41-,42-,43-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVVQYCKEAJWFA-DATADPGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1051.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150283-04-8
Record name Pneumocandin B0, 5-((3R)-3-hydroxy-L-ornithine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150283048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.